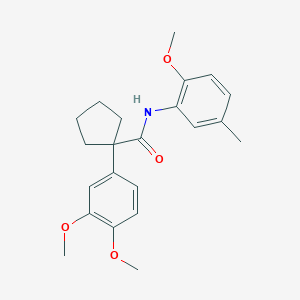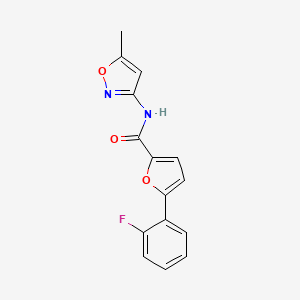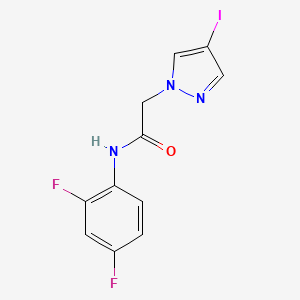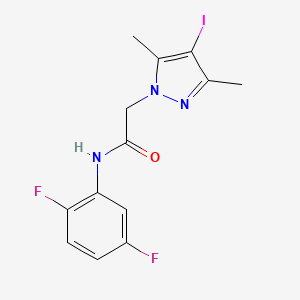![molecular formula C10H10N4O3S B11068992 5-{[(4-nitrobenzyl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11068992.png)
5-{[(4-nitrobenzyl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-nitrobenzyl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 5-{[(4-nitrobenzyl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps. One common method starts with the reaction of isothiocyanates with hydrazides to form 1,2,4-triazoles . Another approach involves the reaction of 1,3,4-oxadiazoles with hydrazine . These reactions are usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained.
Chemical Reactions Analysis
5-{[(4-nitrobenzyl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(4-nitrobenzyl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The compound may also interact with enzymes and proteins, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 5-{[(4-nitrobenzyl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one include other 1,2,4-triazole derivatives such as:
- 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole These compounds share the triazole ring structure but differ in their substituents, which can lead to variations in their chemical properties and applications. The unique combination of the nitrobenzyl and sulfanyl methyl groups in this compound contributes to its distinct chemical behavior and potential uses.
Properties
Molecular Formula |
C10H10N4O3S |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H10N4O3S/c15-10-11-9(12-13-10)6-18-5-7-1-3-8(4-2-7)14(16)17/h1-4H,5-6H2,(H2,11,12,13,15) |
InChI Key |
UBTURTVEQACBKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=NNC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B11068909.png)
![2-{[3-(Hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]oxy}acetamide](/img/structure/B11068921.png)
![ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate](/img/structure/B11068926.png)
![6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine](/img/structure/B11068927.png)

![N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068934.png)

![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methylphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11068938.png)
![N-[(2Z)-4-(4-ethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B11068940.png)
![(3Z)-3-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2H-chromene-2,4(3H)-dione](/img/structure/B11068941.png)

![2-[(7-amino-13,13-dimethyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3,5,7,9-pentaen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B11068949.png)

![4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide](/img/structure/B11068978.png)
